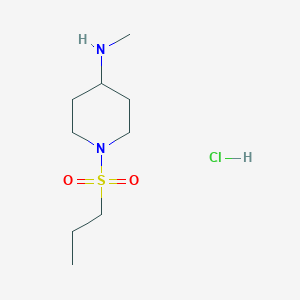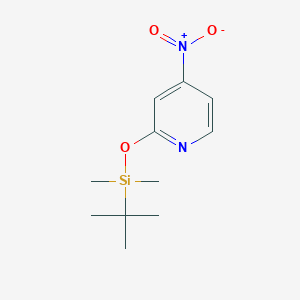![molecular formula C13H11N3OS B11859479 Acetamide, N-[4-(1H-indol-3-yl)-2-thiazolyl]- CAS No. 189011-09-4](/img/structure/B11859479.png)
Acetamide, N-[4-(1H-indol-3-yl)-2-thiazolyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(1H-Indol-3-yl)thiazol-2-yl)acetamide is a compound that features both indole and thiazole moieties. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Thiazole is a five-membered ring containing both sulfur and nitrogen atoms. The combination of these two heterocyclic structures in a single molecule makes N-(4-(1H-Indol-3-yl)thiazol-2-yl)acetamide an interesting compound for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-Indol-3-yl)thiazol-2-yl)acetamide typically involves the condensation of indole derivatives with thiazole derivatives under specific reaction conditions. One common method involves the reaction of 3-(α-chlorouracil) indoles with thiourea to form 4-(indol-3-yl)thiazole-2-amines, which can then be acylated to produce N-(4-(1H-Indol-3-yl)thiazol-2-yl)acetamide .
Industrial Production Methods
Industrial production methods for N-(4-(1H-Indol-3-yl)thiazol-2-yl)acetamide are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
化学反应分析
Types of Reactions
N-(4-(1H-Indol-3-yl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4-(1H-Indol-3-yl)thiazol-2-yl)acetamide derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
科学研究应用
N-(4-(1H-Indol-3-yl)thiazol-2-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral activities.
作用机制
The mechanism of action of N-(4-(1H-Indol-3-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other cellular proteins and enzymes, contributing to its biological activities.
相似化合物的比较
Similar Compounds
4-(Indol-3-yl)thiazole-2-amines: These compounds share the indole and thiazole moieties and have similar biological activities.
Indole derivatives: Compounds containing the indole moiety, such as indole-3-acetic acid and tryptophan, have diverse biological activities.
Thiazole derivatives: Compounds containing the thiazole moiety, such as thiamine (vitamin B1), have important biological functions.
Uniqueness
N-(4-(1H-Indol-3-yl)thiazol-2-yl)acetamide is unique due to its specific combination of indole and thiazole moieties, which confer distinct chemical and biological properties
属性
CAS 编号 |
189011-09-4 |
|---|---|
分子式 |
C13H11N3OS |
分子量 |
257.31 g/mol |
IUPAC 名称 |
N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C13H11N3OS/c1-8(17)15-13-16-12(7-18-13)10-6-14-11-5-3-2-4-9(10)11/h2-7,14H,1H3,(H,15,16,17) |
InChI 键 |
PGLCANXGGBIJCO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=NC(=CS1)C2=CNC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(Benzo[d][1,3]dioxol-5-yl)-N-methylpyrrolidin-3-amine hydrochloride](/img/structure/B11859398.png)




![2-(Ethylthio)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11859436.png)
![4'-[(Trimethylsilyl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B11859437.png)
![Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate hydrochloride](/img/structure/B11859440.png)

![Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11859452.png)
![9-Phenylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B11859470.png)
![2-(Propylamino)naphtho[2,3-b]furan-4,9-dione](/img/structure/B11859484.png)
![1H-Purin-2-amine, 6-[(3-fluorophenyl)methoxy]-](/img/structure/B11859487.png)
![5-(Tert-butoxycarbonyl)-5-azaspiro[2.5]octane-6-carboxylic acid](/img/structure/B11859490.png)
